
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenoxy group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-methoxyphenol.
Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with cyclohexanone.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to increase reaction efficiency and yield.
Continuous Flow Systems: Implementing continuous flow systems for better control over reaction conditions and product quality.
化学反应分析
Types of Reactions
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol depends on its application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Catalysis: As a ligand, it may coordinate with metal centers, influencing the reactivity of the metal in catalytic cycles.
相似化合物的比较
Similar Compounds
2-(2-methoxyphenoxy)cyclohexanol: A similar compound with a different stereochemistry.
2-(2-methoxyphenoxy)cyclohexanone: An oxidized form of the compound.
Uniqueness
Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems.
属性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h4-5,8-11,14H,2-3,6-7H2,1H3/t10-,11-/m1/s1 |
InChI 键 |
QRHUFWQFTUZQOF-GHMZBOCLSA-N |
手性 SMILES |
COC1=CC=CC=C1O[C@@H]2CCCC[C@H]2O |
规范 SMILES |
COC1=CC=CC=C1OC2CCCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


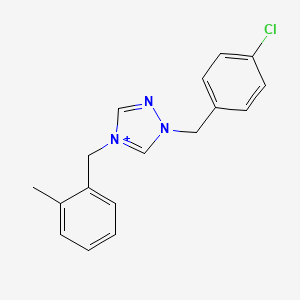
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
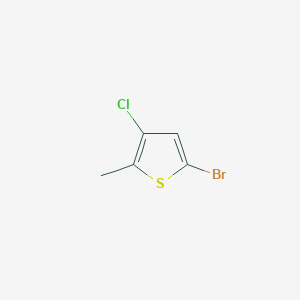
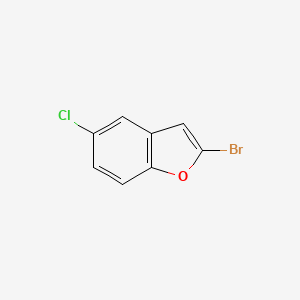

methanol](/img/structure/B13366824.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366840.png)

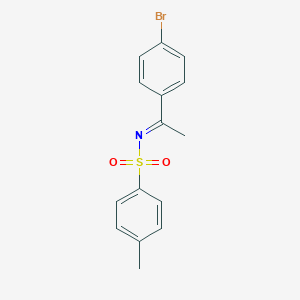
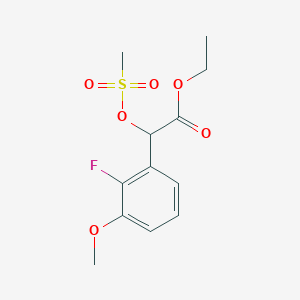
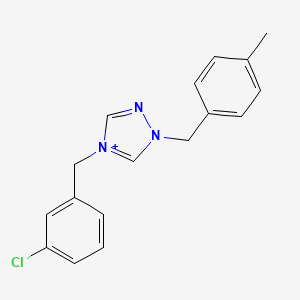
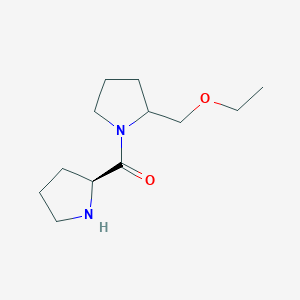
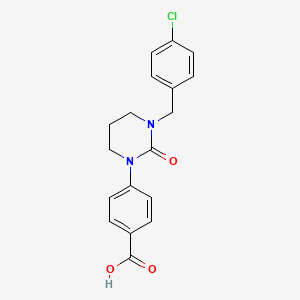
![N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13366876.png)
